An In-depth Technical Guide to the Chemical Properties of 5,5-Dibutyldihydrofuran-2(3H)-one
An In-depth Technical Guide to the Chemical Properties of 5,5-Dibutyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dibutyldihydrofuran-2(3H)-one, a member of the γ-butyrolactone (GBL) class of compounds, is a heterocyclic organic molecule with applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and general synthetic approaches. Furthermore, it explores the broader context of the biological activities, metabolic pathways, and toxicological considerations associated with the γ-butyrolactone scaffold, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
5,5-Dibutyldihydrofuran-2(3H)-one is a colorless, oily liquid with a characteristic oily, coconut-butter-like odor.[1][2] It is insoluble in water but soluble in alcohols and oils.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 5,5-dibutyloxolan-2-one | [3][4] |
| Synonyms | 4,4-Dibutyl-γ-butyrolactone, 4-Butyl-4-hydroxyoctanoic acid γ-lactone, Dibutyl butyrolactone | [1][2] |
| CAS Number | 7774-47-2 | [1][2][3][5] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2][5] |
| Molecular Weight | 198.31 g/mol | [2][4] |
| Appearance | Colorless oily liquid | [1][2] |
| Odor | Oily, coconut-butter | [1][2] |
| Boiling Point | 279-280 °C at 760 mmHg | [2][5] |
| Density | 0.919 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
| Vapor Pressure | 0.004 mmHg at 25 °C | [2] |
| Flash Point | 113 °C (235 °F) | [2] |
| logP (o/w) | 3.46 | [1][2] |
Spectroscopic Data
Detailed spectroscopic data for 5,5-Dibutyldihydrofuran-2(3H)-one is not widely available in public spectral databases. However, based on the known spectra of related γ-butyrolactones, the following characteristic features can be predicted.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl chains and the lactone ring protons. The methyl protons of the butyl groups would appear as a triplet furthest upfield. The methylene groups of the butyl chains would present as complex multiplets. The protons on the C3 and C4 of the furanone ring would likely appear as triplets in the 2-3 ppm region.
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¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon (C=O) of the lactone in the range of 170-180 ppm. The quaternary carbon (C5) would appear around 80-90 ppm. The remaining signals would correspond to the carbons of the butyl chains and the C3 and C4 of the furanone ring.
2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 5,5-Dibutyldihydrofuran-2(3H)-one is expected to exhibit a strong absorption band characteristic of the C=O stretch of a saturated five-membered lactone (γ-lactone) around 1770 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and C-O stretching vibrations in the 1200-1100 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern of γ-butyrolactones typically involves the loss of alkyl chains and fragmentation of the lactone ring. Common fragments could include the loss of a butyl radical (C₄H₉•) leading to a peak at m/z 141, and subsequent fragmentation of the ring structure.
Synthesis and Reactivity
3.1. Synthetic Approaches
3.1.1. Experimental Protocol: Representative Synthesis via Baeyer-Villiger Oxidation
This protocol describes a general method for the synthesis of a 5,5-dialkyl-γ-butyrolactone from a corresponding cyclopentanone derivative.
Reaction Scheme:
Materials:
-
2,2-Dibutylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2,2-dibutylcyclopentanone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5,5-dibutyldihydrofuran-2(3H)-one.
3.2. Reactivity
The γ-butyrolactone ring is a stable five-membered ring. The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. The carbonyl group can be reduced, and the α-protons can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions. However, γ-butyrolactone itself is generally considered to be relatively unreactive towards nucleophiles.[2]
Biological Activity and Signaling Pathways
While specific biological activities for 5,5-Dibutyldihydrofuran-2(3H)-one are not extensively documented, the γ-butyrolactone scaffold is present in numerous biologically active natural products and synthetic compounds.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibiotic, and antifungal properties.[1][6]
In certain bacteria, particularly of the genus Streptomyces, γ-butyrolactones act as quorum-sensing signaling molecules, regulating secondary metabolism and morphological development.[3][7]
Diagram of a General Gamma-Butyrolactone (GBL) Signaling Pathway in Streptomyces:
Caption: General GBL signaling pathway in bacteria.
Metabolism and Toxicological Profile
5.1. Metabolism
In mammals, γ-butyrolactones can be metabolized to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[8] This biotransformation is a key consideration in the pharmacological and toxicological assessment of GBL derivatives.
Diagram of the General Metabolic Pathway of Gamma-Butyrolactone:
Caption: General metabolic pathway of γ-butyrolactone.
5.2. Toxicology
The toxicology of γ-butyrolactones is primarily linked to their conversion to GHB. Ingestion can lead to sedative and hypnotic effects, and in higher doses, can cause central nervous system and respiratory depression, bradycardia, and coma.[2]
Conclusion
5,5-Dibutyldihydrofuran-2(3H)-one is a well-characterized compound in terms of its physical properties and its use in certain industries. While specific biological and detailed reactivity data for this particular molecule are limited, its structural classification within the γ-butyrolactone family provides a strong basis for predicting its chemical behavior and potential biological significance. The diverse activities of γ-butyrolactone derivatives continue to make them an interesting scaffold for further investigation in medicinal chemistry and drug development. This guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of 5,5-Dibutyldihydrofuran-2(3H)-one and related compounds.
References
- 1. Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of gamma-butyrolactones via a Baeyer-Villiger oxidation with hydrogen peroxide, catalysed by methyltrioxorhenium. | Ana Maria M. M. Faísca Phillips [docentes.fct.unl.pt]
- 8. swgdrug.org [swgdrug.org]
